2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their use in agricultural chemistry as herbicides to control broadleaf weeds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid.
Synthesis of 4-phenyl-1,2,5-oxadiazole: This involves the cyclization of appropriate precursors under specific conditions.
Coupling Reaction: The final step involves coupling 2,4-dichlorophenoxyacetic acid with 4-phenyl-1,2,5-oxadiazole in the presence of a coupling agent like carbodiimide to form the desired propanamide.
Industrial Production Methods
Industrial production methods would typically involve large-scale synthesis using similar reaction conditions but optimized for yield and cost-effectiveness. This may include continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring.
Reduction: Reduction reactions may target the oxadiazole ring.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives.
Reduction Products: Reduced oxadiazole derivatives.
Substitution Products: Compounds with substituted halogen atoms.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its effects on plant physiology and potential herbicidal activity.
Medicine: Investigated for potential pharmacological properties.
Industry: Utilized in the formulation of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide involves:
Molecular Targets: The compound targets specific enzymes or receptors in plants, disrupting normal physiological processes.
Pathways Involved: It may interfere with photosynthesis, cell division, or other critical pathways in plants.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure.
MCPA (2-methyl-4-chlorophenoxyacetic acid): Another phenoxy herbicide with similar applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide is unique due to the presence of the oxadiazole ring, which may confer different chemical properties and biological activities compared to other phenoxy herbicides.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-phenyl-1,2,5-oxadiazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O3/c1-10(24-14-8-7-12(18)9-13(14)19)17(23)20-16-15(21-25-22-16)11-5-3-2-4-6-11/h2-10H,1H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHRCHXBNSNSMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NON=C1C2=CC=CC=C2)OC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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